Cas no 2098070-61-0 (1-(2-methoxyethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde)

1-(2-methoxyethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 1-(2-methoxyethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde
- 1H-Pyrazole-5-carboxaldehyde, 1-(2-methoxyethyl)-3-(3-thienyl)-
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- Inchi: 1S/C11H12N2O2S/c1-15-4-3-13-10(7-14)6-11(12-13)9-2-5-16-8-9/h2,5-8H,3-4H2,1H3
- InChI Key: KWZFTVVSXHZOTK-UHFFFAOYSA-N
- SMILES: N1(CCOC)C(C=O)=CC(C2C=CSC=2)=N1
Experimental Properties
- Density: 1.27±0.1 g/cm3(Predicted)
- Boiling Point: 369.6±42.0 °C(Predicted)
- pka: -0.01±0.10(Predicted)
1-(2-methoxyethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2198-1139-10g |
1-(2-methoxyethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde |
2098070-61-0 | 95%+ | 10g |
$2117.0 | 2023-09-06 | |
Life Chemicals | F2198-1139-2.5g |
1-(2-methoxyethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde |
2098070-61-0 | 95%+ | 2.5g |
$1008.0 | 2023-09-06 | |
TRC | M120571-100mg |
1-(2-methoxyethyl)-3-(thiophen-3-yl)-1h-pyrazole-5-carbaldehyde |
2098070-61-0 | 100mg |
$ 115.00 | 2022-06-04 | ||
TRC | M120571-1g |
1-(2-methoxyethyl)-3-(thiophen-3-yl)-1h-pyrazole-5-carbaldehyde |
2098070-61-0 | 1g |
$ 730.00 | 2022-06-04 | ||
Life Chemicals | F2198-1139-0.5g |
1-(2-methoxyethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde |
2098070-61-0 | 95%+ | 0.5g |
$478.0 | 2023-09-06 | |
Life Chemicals | F2198-1139-0.25g |
1-(2-methoxyethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde |
2098070-61-0 | 95%+ | 0.25g |
$454.0 | 2023-09-06 | |
Life Chemicals | F2198-1139-1g |
1-(2-methoxyethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde |
2098070-61-0 | 95%+ | 1g |
$504.0 | 2023-09-06 | |
Life Chemicals | F2198-1139-5g |
1-(2-methoxyethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde |
2098070-61-0 | 95%+ | 5g |
$1512.0 | 2023-09-06 | |
TRC | M120571-500mg |
1-(2-methoxyethyl)-3-(thiophen-3-yl)-1h-pyrazole-5-carbaldehyde |
2098070-61-0 | 500mg |
$ 475.00 | 2022-06-04 |
1-(2-methoxyethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde Related Literature
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S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
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Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
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J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
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Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
Additional information on 1-(2-methoxyethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde
Introduction to 1-(2-methoxyethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde (CAS No. 2098070-61-0)
1-(2-methoxyethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 2098070-61-0, belongs to the pyrazole class of heterocyclic molecules, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, including its thiophen-3-yl substituent and the aldehyde functional group at the 5-position, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and synthetic chemistry.
The aldehyde group in the molecular structure of 1-(2-methoxyethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde serves as a key reactive site for various chemical transformations. Aldehydes are well-known for their ability to participate in condensation reactions, forming Schiff bases and other functional derivatives. These derivatives often exhibit enhanced biological activities and are extensively studied for their potential applications in treating various diseases, including cancer, inflammation, and infectious disorders. The presence of the thiophen-3-yl moiety further enhances the compound's pharmacological profile by introducing sulfur atoms, which are known to interact with biological targets in a unique manner.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. Pyrazole derivatives, in particular, have been extensively explored due to their broad spectrum of biological activities. Studies have demonstrated that pyrazole-based compounds can modulate enzyme activity, interact with DNA, and influence signal transduction pathways, making them promising candidates for drug development. The 1-(2-methoxyethyl) substituent in 1-(2-methoxyethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde adds an additional layer of complexity to the molecule, potentially influencing its solubility, bioavailability, and metabolic stability.
In the context of modern drug discovery, the synthesis and characterization of such complex molecules require state-of-the-art techniques and methodologies. The preparation of 1-(2-methoxyethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde involves multi-step organic synthesis, often employing palladium-catalyzed cross-coupling reactions and other advanced catalytic processes. These synthetic strategies ensure high yield and purity, which are critical for subsequent biological evaluation. The compound's structural complexity also necessitates rigorous analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography to confirm its identity and purity.
The biological activity of 1-(2-methoxyethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde has been a subject of intense research interest. Preclinical studies have shown that this compound exhibits promising pharmacological effects across multiple disease models. For instance, its ability to inhibit specific enzymes has been linked to potential anti-inflammatory and anticancer properties. Additionally, the interaction between the thiophen-3-yl group and biological targets suggests that this compound may modulate cellular signaling pathways involved in disease progression. These findings underscore the importance of further investigation into the pharmacological mechanisms underlying its activity.
The development of novel drug candidates often involves optimizing synthetic routes to improve scalability and cost-effectiveness. The synthesis of 1-(2-methoxyethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde presents unique challenges due to its complex structure. However, recent innovations in synthetic chemistry have enabled more efficient production methods. For example, flow chemistry techniques have been employed to streamline multi-step reactions, reducing reaction times and improving yields. These advancements not only enhance the accessibility of the compound but also facilitate rapid screening for new drug candidates.
Another critical aspect of drug development is understanding the metabolic fate of candidate compounds. The 1-(2-methoxyethyl) substituent in 1-(2-methoxyethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde may influence its metabolic pathways upon administration. Studies on related compounds suggest that such substituents can undergo oxidation or demethylation, affecting the compound's half-life and bioavailability. Investigating these metabolic interactions is essential for predicting drug efficacy and safety profiles before moving into clinical trials.
The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques have been instrumental in predicting the binding affinity of 1-(2-methoxyethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde to biological targets such as enzymes and receptors. By simulating molecular interactions at an atomic level, researchers can identify key binding residues and optimize lead structures for improved potency. These computational approaches complement experimental efforts by providing insights into structure-function relationships without the need for extensive wet-lab experimentation.
Future directions in the study of 1-(2-methoxyethyl)-3-(thiophen-3-y l)-1H-pyrazole -5-carbaldehyde include exploring its potential as a prodrug or a key intermediate in multi-component reactions (MCRs). Prodrug strategies involve designing biologically inactive precursors that are converted into active drugs within the body, enhancing absorption or reducing toxicity. MCRs offer a powerful tool for generating libraries of diverse compounds rapidly, which can be screened for biological activity. By leveraging these approaches, researchers can accelerate the discovery process and identify novel therapeutic agents based on this promising scaffold.
In conclusion, 1 -( 2 - meth oxy eth yl ) - 3 - ( thi o phen - 3 - yl ) - 1 H - py ra zole - 5 - car bal de hyd ro me t hods . Th e compo und ' s str uctu ral c haracteristics , inclu ding th e pres en ce o f th e al de hyde g rou p an d th i o ph ene su bstitu ent , endows it w ith unique che mical pr opertie s an d pha rmacolo gical p otential . R ec e n t stu dies ha v e demons trated i ts prom isin g ac tiv itie s i n mul ti ple dise ase mo del s , mak ing i t a valu able cand idate fo r furthe r pha rmaco lo gical e val u ation . Th rough con tin ued re se arch an d deve lopme nt , thi s com poun d holds grea t promise as a basi s fo r no v el th erapeut ic ag ents .
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